molecular formula C8H12O2 B2680627 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde CAS No. 2305252-36-0

1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde

Cat. No. B2680627
CAS RN: 2305252-36-0
M. Wt: 140.182
InChI Key: MATKIWNRGZUHOU-UHFFFAOYSA-N
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Description

“1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde” is a chemical compound with the CAS Number: 2305252-36-0 . It has a molecular weight of 140.18 and its IUPAC name is 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde . The compound is stored at a temperature of -10 degrees .


Molecular Structure Analysis

The InChI code for “1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde” is 1S/C8H12O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,6H,4-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde” is a liquid . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Natural Carbazole Derivatives

Research has identified natural carbazole derivatives isolated from the twigs of Clausena lansium. These compounds, including 1-methoxy-2-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde, exhibit interesting structural features and potential biological activities. The planarity of the carbazole ring system and the specific orientation of substituents such as the methoxy group are notable. These characteristics could influence the compound's reactivity and interaction with biological targets (H. Fun, W. Maneerat, S. Laphookhieo, S. Chantrapromma, 2009).

Organometallic Reactions

The interaction of allylic alcohols with the Grubbs carbene complex has been studied, highlighting the formation of methoxycarbene isomers under solvent-free conditions. This research provides insight into the mechanisms of deactivation of carbene complexes and the potential synthesis pathways for carbonyl derivatives, offering applications in catalysis and material science (H. Werner, C. Grünwald, Wolfram Stueer, J. Wolf, 2003).

Photophysical Properties

A study on molecules like 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP) explored their photophysical properties using experimental and theoretical methods. The research found significant differences in the photophysical behavior of HP and MP, attributed to intramolecular hydrogen bonds. This work could have implications for designing molecules with specific photo-induced properties for applications in sensors and optoelectronic devices (H. Yin, Hui Li, Guomin Xia, Chengyan Ruan, Ying Shi, Hongming Wang, M. Jin, D. Ding, 2016).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATKIWNRGZUHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC=CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde

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